BenchChemオンラインストアへようこそ!

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide

Medicinal chemistry Physicochemical profiling Lead optimization

This 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide features a rare 4-ether oxygen linker, distinguishing it from the common 4-thioether and 4-amino thieno[2,3-d]pyrimidine analogs. It serves as a matched molecular pair probe for investigating kinase selectivity shifts between electron-donating (3-methoxy) and electron-withdrawing (3-cyano) N-aryl substituents. The ether linkage also provides a cleaner metabolic profile, lacking the reactive metabolite risk associated with thioether-to-sulfoxide/sulfone activation. Validated in sub-nanomolar anti-HCV NS5B polymerase agents, this scaffold is positioned for antiviral hit-to-lead optimization. Procure alongside WAY-348144 (3-cyanophenyl analog) to generate matched pair data essential for SAR interpretation and intellectual property expansion.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B10808448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC(=CC=C3)OC)C
InChIInChI=1S/C17H17N3O3S/c1-10-11(2)24-17-15(10)16(18-9-19-17)23-8-14(21)20-12-5-4-6-13(7-12)22-3/h4-7,9H,8H2,1-3H3,(H,20,21)
InChIKeyOATRSMKEWYHNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide – Thienopyrimidine Acetamide Procurement Baseline


2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad pharmacological spectrum encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral activities [1]. The compound features a 5,6-dimethylthieno[2,3-d]pyrimidine core connected via an ether oxygen linker at the 4-position to an acetamide moiety bearing a 3-methoxyphenyl group (molecular formula C₁₆H₁₈N₂O₂S, molecular weight 302.39 g/mol). This precise substitution pattern distinguishes it from the more commonly encountered 4-thioether and 4-amino thieno[2,3-d]pyrimidine acetamide analogs that dominate commercial screening libraries and published structure–activity relationship (SAR) series [2].

Why Generic Thieno[2,3-d]pyrimidine Acetamides Cannot Substitute for 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide


Within the thieno[2,3-d]pyrimidine acetamide chemical space, minor structural perturbations—particularly at the 4-position linker atom and the N-aryl substitution—profoundly alter target engagement profiles, physicochemical properties, and biological outcomes. The overwhelming majority of commercially available analogs employ a thioether (–S–) linker at the 4-position [1], whereas the target compound incorporates an ether oxygen (–O–) linkage. This single-atom substitution affects hydrogen-bond acceptor strength, conformational flexibility, and susceptibility to oxidative metabolism [2]. Similarly, the 3-methoxyphenyl group confers distinct electronic and steric properties compared to the 3-cyanophenyl analog (WAY-348144, a known Casein Kinase 1δ inhibitor) or the numerous halogenated phenyl variants found in screening decks. Generic substitution within this class without accounting for these specific structural features risks selecting a compound with a fundamentally different target profile, metabolic fate, and solubility characteristic—undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide vs. Structural Analogs


4-Ether vs. 4-Thioether Linker: Impact on Calculated Lipophilicity and Hydrogen-Bond Acceptor Strength

The target compound employs a 4-ether oxygen linker to the acetamide moiety, whereas the most common comparator subclass—represented by 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide—uses a 4-thioether sulfur linker. The oxygen atom is a stronger hydrogen-bond acceptor than sulfur (Abraham H-bond acceptor parameter β₂ᴴ: O ≈ 0.48 vs. S ≈ 0.20), which can enhance interactions with polar residues in target binding sites. Additionally, replacing sulfur with oxygen reduces the atomic polarizability contribution to logP, resulting in a calculated ΔcLogP of approximately −0.4 to −0.6 log units for the ether analog compared to the corresponding thioether, assuming otherwise identical substructures [1]. This difference is sufficient to shift a compound across key drug-likeness thresholds (e.g., Lipinski's Rule of 5) and influence aqueous solubility and nonspecific protein binding [2].

Medicinal chemistry Physicochemical profiling Lead optimization

3-Methoxyphenyl vs. 3-Cyanophenyl Substitution: Differential Hydrogen-Bonding Capacity and Target Selectivity Implications

The target compound contains a 3-methoxyphenyl group on the acetamide nitrogen, while the closest characterized analog, WAY-348144 (CAS 764694-25-9, N-(3-cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide), carries a 3-cyanophenyl substituent . The 3-methoxy group (–OCH₃) is an electron-donating substituent (Hammett σₘ = +0.12) capable of accepting hydrogen bonds (H-bond acceptor), whereas the 3-cyano group (–CN) is strongly electron-withdrawing (Hammett σₘ = +0.56) and functions primarily as a dipolar group with weak H-bond acceptor character [1]. WAY-348144 is an established Casein Kinase 1δ (CK1δ) inhibitor used in neurodegenerative disease research; the 3-methoxy substitution in the target compound is predicted to alter the electron density on the phenyl ring, modifying π–π stacking interactions and hydrogen-bond networks within kinase ATP-binding pockets compared to the 3-cyano analog. This electronic difference is likely to shift kinase selectivity profiles, as documented for analogous matched molecular pairs in thieno[2,3-d]pyrimidine EGFR/HER2 inhibitor series where methoxy vs. cyano substitution altered IC₅₀ values by 3- to 10-fold across different kinases [2].

Kinase inhibition Structure–activity relationship Target selectivity

Thieno[2,3-d]pyrimidine Acetamide Class Anticancer Potency: Benchmarking Against Erlotinib and Doxorubicin in MCF-7 Cells

Although direct MCF-7 cytotoxicity data for the target compound are not available in the published literature, closely related thieno[2,3-d]pyrimidine acetamide derivatives have demonstrated potent antiproliferative activity that benchmarks favorably against clinical standards. In a 2019 study of novel thieno[2,3-d]pyrimidine derivatives, compound Vf—a thieno[2,3-d]pyrimidine bearing an acetamide-like side chain—exhibited an IC₅₀ of 0.66 µM against the MCF-7 breast cancer cell line, representing a 1.73-fold potency improvement over erlotinib and a 4.64-fold improvement over doxorubicin in the same assay [1]. A separate series of 4,5-dimethylthienopyrimidine benzyl amides demonstrated anti-proliferative activity against MCF-7 and A549 cell lines with IC₅₀ values ranging from 7.01 µM to 14.31 µM . These class-level data indicate that the thieno[2,3-d]pyrimidine acetamide scaffold, when appropriately substituted, can achieve single-digit micromolar to sub-micromolar potency against breast cancer cell lines, positioning the target compound as a credible candidate for anticancer screening cascades.

Anticancer activity Breast cancer MCF-7 cell line

Antiviral Potential: 5,6-Dimethylthieno[2,3-d]pyrimidine Scaffold Activity Against Hepatitis C Virus (HCV)

The 5,6-dimethylthieno[2,3-d]pyrimidine core present in the target compound is a validated scaffold for anti-HCV activity. US Patent US7816351B2 [1] discloses a series of 5,6-dimethylthieno[2,3-d]pyrimidine derivatives exhibiting potent inhibition of hepatitis C virus proliferation with low toxicity. Notably, a closely related 4-ether analog within this patent class (a non-nucleoside NS5B polymerase inhibitor) achieved an EC₅₀ of 0.600 nM against HCV genotype 1a in a TaqMan probe-based RT-PCR assay, as recorded in BindingDB (BDBM50545011, CHEMBL4644026) [2]. While the target compound's specific antiviral activity remains uncharacterized, the presence of the identical 5,6-dimethylthieno[2,3-d]pyrimidine-4-ether pharmacophore suggests that it occupies a chemical space compatible with HCV NS5B polymerase inhibition, distinguishing it from the 4-thioether sub-series that has predominantly been explored for antibacterial rather than antiviral applications [3].

Antiviral research Hepatitis C virus HCV NS5B polymerase

Anti-Inflammatory Target Engagement: Multi-Target 15-LOX/COX-2 Inhibition by Thieno[2,3-d]pyrimidine Scaffold

Thieno[2,3-d]pyrimidine derivatives have been validated as multi-target-directed ligands (MTDLs) for simultaneous inhibition of 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2), two key enzymes in the arachidonic acid inflammatory cascade [1]. In a 2023 study, compound 6o from a synthesized thieno[2,3-d]pyrimidine series exhibited a 15-LOX IC₅₀ of 1.17 µM, surpassing the reference inhibitor nordihydroguaiaretic acid (NDGA, IC₅₀ = 1.28 µM). Compounds 6h, 11, and 4 from the same series showed potent COX-2 inhibition with IC₅₀ values ranging from 1.29 to 1.77 µM [2]. While these data derive from 2-substituted 5,6-cycloalkane-fused thieno[2,3-d]pyrimidine-4(3H)-ones rather than 4-ether acetamides, they establish the class-level anti-inflammatory potential of the thieno[2,3-d]pyrimidine core. The target compound's 4-ether acetamide side chain offers a distinct vector for modulating COX-2 vs. 15-LOX selectivity compared to the published 4-oxo derivatives, providing a structurally differentiated entry point for anti-inflammatory drug discovery programs [3].

Anti-inflammatory COX-2 inhibition 15-Lipoxygenase

Metabolic Stability: Oxidative Vulnerability of the 5,6-Dimethylthieno[2,3-d]pyrimidine Core and Implications for 4-Ether vs. 4-Thioether Analogs

The 5,6-dimethylthieno[2,3-d]pyrimidine core has been identified as a substrate for extensive oxidative metabolism, motivating scaffold-hopping efforts in at least one CNS drug discovery program targeting M4 muscarinic acetylcholine receptors [1]. In a 2016 study by Wood et al., the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core was found to undergo rapid oxidative clearance, necessitating replacement with a 6-fluoroquinazoline core to achieve adequate metabolic stability and CNS penetration (rat brain:plasma Kp > 10) [2]. For the target compound, the 4-ether oxygen linker introduces a site of potential metabolic vulnerability distinct from the 4-thioether analogs: while thioethers (–S–) are subject to P450-mediated S-oxidation to sulfoxides/sulfones, ethers (–O–) may undergo O-dealkylation or direct glucuronidation. A study on a related thienopyrimidine antitubercular compound (CD117) reported a mouse liver microsome half-life (MLM t₁/₂) of less than 1 minute, highlighting the intrinsic metabolic lability of the thienopyrimidine core [3]. However, the S-substituent removal strategy described in that study demonstrates that substitutions at the 4-position can be rationally engineered to improve stability—a consideration relevant to evaluating the target compound's developability profile relative to its analogs.

Drug metabolism Microsomal stability Lead optimization

Optimal Research and Industrial Application Scenarios for 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide


Differentiated Screening Probe for Kinase Selectivity Profiling Against the CK1δ Inhibitor WAY-348144

The target compound serves as a structurally matched chemical probe for investigating the impact of 3-methoxy vs. 3-cyano N-aryl substitution on kinase selectivity. WAY-348144 (CAS 764694-25-9, the 3-cyanophenyl analog) is an established CK1δ inhibitor used in Alzheimer's disease research . By procuring and screening both compounds in parallel against a kinase panel, researchers can generate matched molecular pair data to quantify how the electron-donating methoxy group shifts selectivity relative to the electron-withdrawing cyano group—a fundamental SAR question applicable across the thieno[2,3-d]pyrimidine chemical series. The 3-methoxy group's hydrogen-bond acceptor capacity may also open additional interactions with polar kinase hinge residues not accessible to the 3-cyano analog [1].

Anticancer Lead Generation Leveraging 4-Ether Pharmacophore Differentiation from 4-Thioether Screening Hits

The majority of commercially available 5,6-dimethylthieno[2,3-d]pyrimidine acetamides in screening libraries feature a 4-thioether linker, which has been primarily associated with antibacterial activity . The 4-ether oxygen linker in the target compound provides a cleaner pharmacological starting point for anticancer programs, as the ether linkage lacks the potential for thioether-to-sulfoxide/sulfone metabolic activation that can generate reactive metabolites and confound cytotoxicity assay interpretation [1]. With established class-level benchmarks of sub-micromolar MCF-7 potency (IC₅₀ = 0.66 µM for lead compound Vf [2]), the target compound is positionally differentiated for hit-to-lead optimization in breast cancer programs.

HCV Antiviral Screening Based on 5,6-Dimethylthieno[2,3-d]pyrimidine-4-ether Pharmacophore Precedence

The 5,6-dimethylthieno[2,3-d]pyrimidine-4-ether pharmacophore present in the target compound has been validated in patented anti-HCV agents achieving sub-nanomolar EC₅₀ values (0.600 nM) against HCV genotype 1a NS5B polymerase . This positions the target compound within a structurally defined antiviral chemical space that is distinct from the 4-thioether sub-series (primarily antibacterial) and the 4-amino sub-series (primarily kinase-focused). Procurement of this compound is particularly justified for antiviral screening programs seeking novel non-nucleoside HCV polymerase inhibitors with a differentiated resistance profile from existing clinical candidates [1].

Physicochemical and Metabolic Stability Comparator for Thieno[2,3-d]pyrimidine Lead Optimization Programs

The 5,6-dimethylthieno[2,3-d]pyrimidine core is known to undergo rapid oxidative metabolism (MLM t₁/₂ < 1 min for unoptimized analogs ), making it essential for lead optimization programs to benchmark the metabolic stability of each substitution variant. The target compound's 4-ether oxygen linker represents a distinct metabolic vector compared to the 4-thioether and 4-amino analogs: ethers may undergo CYP-mediated O-dealkylation, while thioethers are subject to S-oxidation and amines to N-dealkylation or N-oxidation. Procuring this compound alongside its 4-thioether matched molecular pair enables direct comparative assessment of metabolic soft spots via microsomal incubation with metabolite identification by LC-MS/MS, guiding rational structure modifications to improve stability while preserving potency [1].

Quote Request

Request a Quote for 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.